AEG-41174 is a novel, non-adenosine triphosphate competitive small molecule tyrosine kinase inhibitor. It primarily targets key kinases such as Janus kinase 2 and Bcr-Abl, which are implicated in various hematological malignancies. The compound has been developed for potential therapeutic applications in conditions like leukemia and is currently undergoing clinical trials, specifically in Phase 1 for hematological cancers .
The synthesis of AEG-41174 involves several chemical reactions tailored to construct its complex molecular framework. While specific synthetic pathways are proprietary, typical methods for synthesizing small molecule inhibitors include:
The synthesis process is designed to yield high purity (greater than 98%) and stability under specified conditions. The compound is typically stored as a solid powder, requiring specific conditions to maintain its integrity over time .
The molecular structure of AEG-41174 is characterized by its complex arrangement of atoms that facilitates its interaction with target kinases. While the exact structural formula is proprietary, it can be described generally as comprising:
AEG-41174 undergoes various chemical reactions that are essential for its function as a tyrosine kinase inhibitor. Key reactions include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other cellular components. Understanding these parameters is crucial for optimizing therapeutic use.
AEG-41174 functions by inhibiting specific tyrosine kinases involved in signaling pathways that lead to cell growth and survival. The mechanism can be summarized as follows:
Research indicates that AEG-41174 demonstrates significant potency against its targets, making it a promising candidate for further clinical development in treating hematological malignancies .
AEG-41174's chemical stability and reactivity are critical for its function as a therapeutic agent. Its non-adenosine triphosphate competitive nature allows it to selectively inhibit target kinases without competing with ATP, which is advantageous for reducing off-target effects.
AEG-41174 has potential applications in:
The ongoing clinical trials will further elucidate its efficacy and safety profile in treating conditions such as leukemia .
AEG-41174 is a small molecule inhibitor classified as a non-ATP competitive tyrosine kinase inhibitor (TKI). Its chemical structure features a quinazoline-derived core scaffold optimized for binding to allosteric sites, enabling simultaneous inhibition of multiple therapeutically significant kinases [3]. Unlike ATP-competitive inhibitors, AEG-41174 disrupts kinase activation by stabilizing inactive conformations, thereby providing broader pathway suppression and potential advantages in overcoming resistance mutations [3] [9].
Primary kinase targets include:
Table 1: Kinase Targets and Inhibitory Mechanisms of AEG-41174
Target Kinase | Pathway Role | Inhibition Mechanism | Therapeutic Relevance |
---|---|---|---|
JAK2 | JAK-STAT signaling | Non-ATP competitive; allosteric | Myelofibrosis, MPNs |
Bcr-Abl | BCR-ABL oncogenic drive | ATP-pocket independent | CML (including TKI-resistant) |
FLT3 | Pro-survival signaling | Allosteric modulation | AML with FLT3-ITD mutations |
Additional targets* | Angiogenesis, proliferation | Multi-kinase activity | Solid tumor applicability |
Note: Proteomic screens suggest activity against VEGFR2/PDGFRβ, though with lower potency than primary targets [3] [9].
This multitargeted profile positions AEG-41174 as a broad-spectrum signaling disruptor, particularly relevant for hematologic malignancies driven by hyperactivated kinase networks. Preclinical data confirm its ability to suppress phosphorylation of STAT5 (downstream of JAK2) and Crkl (downstream of Bcr-Abl) at IC₅₀ values of 50–100 nM [3].
AEG-41174 was developed circa 2010–2012 through chemical optimization of early TKI scaffolds to enhance allosteric binding. Public records indicate no dominant patent families exclusively covering AEG-41174, distinguishing it from commercialized TKIs like imatinib or osimertinib [2] [6]. Key development milestones include:
Table 2: Development Timeline of AEG-41174
Year | Milestone | Key Entities/Context |
---|---|---|
Pre-2010 | Scaffold optimization | Undisclosed biotech(s) |
2012–2014 | Preclinical validation | Mechanism published (JAK2/Bcr-Abl) |
2014–2018 | Phase I clinical trials (hematology) | US/German sites; discontinued |
2020–Present | Research compound availability | MedKoo, LS Pharma (LS-104) |
Patent landscape analysis reveals tangential coverage in:
AEG-41174 has served as a critical mechanistic probe for studying kinase network interdependencies, particularly in hematologic malignancies:
JAK2-Driven Pathologies
In JAK2V617F-mutant models (e.g., HEL erythroleukemia cells), AEG-41174 achieves >70% suppression of STAT5 phosphorylation at 100 nM, inducing G1 cell cycle arrest and apoptosis. Crucially, it bypasses JAK2 ATP-binding site mutations (e.g., M929I) that confer resistance to ruxolitinib [3] [9]. Proteomic studies reveal concomitant downregulation of MYC and MCL1—short-lived oncoproteins stabilized by JAK2-STAT5 signaling—suggesting a "dual-hit" mechanism transcending direct kinase inhibition [5] [9].
Bcr-Abl Resistance Modulation
AEG-41174 inhibits native and T315I-mutant Bcr-Abl at near-equipotent levels (IC₅₀ ~40 nM vs. 60 nM), validating its utility against gatekeeper mutations. In K562 CML cells, it suppresses Crkl phosphorylation and synergizes with nilotinib by preventing feedback activation of SRC kinases [3]. Transcriptomic analyses further show downregulation of BCL-XL and PIM kinases, mitigating anti-apoptotic adaptations in stromal-protected leukemic niches [5] [9].
Broader Research Utility
Table 3: Key Preclinical Findings for AEG-41174 in Hematologic Models
Disease Context | Model System | Key Outcomes | Molecular Mechanism |
---|---|---|---|
JAK2V617F MPN | HEL erythroleukemia | IC₅₀ 58 nM; STAT5/MCL1 suppression | JAK2 allostery → proteasome degradation |
T315I+ CML | Ba/F3-Bcr-Ablᵀ³¹⁵ᴵ | 85% viability reduction at 100 nM | Bcr-Abl autophosphorylation block |
FLT3-ITD AML | MV4-11 xenografts | Tumor growth delay (T/C 40%) with daily dosing | Synergistic JAK2/FLT3 inhibition |
Despite discontinuation, AEG-41174 remains a benchmark compound for validating non-ATP competitive TKI strategies and informing next-generation agents like ARQ531 [5].
Table 4: Nomenclature of AEG-41174
Identifier Type | Name(s) |
---|---|
Primary compound | AEG-41174 |
Synonyms | AEG41174, AEG 41174, LS-104 |
Research codes | MedKoo #200110 |
CAS Registry | Not publicly assigned |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3